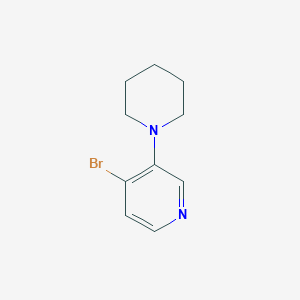

4-Bromo-3-(piperidin-1-yl)pyridine

描述

属性

分子式 |

C10H13BrN2 |

|---|---|

分子量 |

241.13 g/mol |

IUPAC 名称 |

4-bromo-3-piperidin-1-ylpyridine |

InChI |

InChI=1S/C10H13BrN2/c11-9-4-5-12-8-10(9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 |

InChI 键 |

XDFXKHMRQRHFOP-UHFFFAOYSA-N |

规范 SMILES |

C1CCN(CC1)C2=C(C=CN=C2)Br |

产品来源 |

United States |

准备方法

Method Overview:

This approach involves selective bromination of a suitably substituted pyridine precursor, typically 3-(piperidin-1-yl)pyridine , to introduce a bromine atom at the 4-position.

Reaction Conditions:

- Reagents: N-bromosuccinimide (NBS) or elemental bromine (Br₂)

- Catalysts: Radical initiators such as azobisisobutyronitrile (AIBN) or light irradiation

- Solvent: Chloroform, carbon tetrachloride, or acetonitrile

- Temperature: 80–100°C

- Reaction Time: 4–12 hours

Mechanism:

Radical bromination proceeds via homolytic cleavage of Br₂, with the pyridine ring undergoing electrophilic substitution at the 4-position, favored due to electronic effects and steric considerations.

Limitations:

- Selectivity can be challenging, often requiring controlled conditions to avoid polybromination.

- Typically used for derivatives already bearing the piperidinyl group at the 3-position.

Nucleophilic Substitution on 4-Bromo-3-chloropyridine

Method Overview:

Starting from 4-bromo-3-chloropyridine , the chlorine atom at the 3-position can be replaced with a piperidine moiety via nucleophilic substitution.

Reaction Conditions:

- Reagents: Piperidine

- Base: Potassium carbonate (K₂CO₃)

- Solvent: Dimethylformamide (DMF)

- Temperature: 120°C

- Time: 12–24 hours

Procedure:

- Dissolve 4-bromo-3-chloropyridine in DMF.

- Add excess piperidine and K₂CO₃.

- Stir at elevated temperature to facilitate nucleophilic aromatic substitution (SNAr).

- Purify via column chromatography.

Notes:

- This route is effective due to the activating effect of the bromine at the 4-position and the leaving group capacity of chlorine at the 3-position.

- Yields are generally high (>80%).

Multi-step Synthesis via Cross-Coupling

Method Overview:

A more versatile approach involves constructing the pyridine core with the desired substituents through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.

Step 1: Preparation of 4-Bromo-3-(piperidin-1-yl)pyridine

- Starting Material: 3-Hydroxypyridine derivative or 3-chloropyridine

- Step: Bromination at the 4-position using NBS

- Reaction Conditions: As described above

Step 2: Cross-Coupling

- Reagents: Boronic acids or esters, palladium catalyst (e.g., Pd(PPh₃)₄)

- Conditions: Toluene or ethanol as solvent, base such as potassium carbonate, at 80–90°C

- Outcome: Substitution of bromine with various aryl groups or functional groups, enabling further modifications.

Advantages:

- High regioselectivity

- Compatibility with various functional groups

- Suitable for large-scale synthesis

Alternative Synthesis via Reductive Amination and Functional Group Interconversions

Method Overview:

This approach involves constructing the pyridine ring with the piperidinyl substituent through reductive amination or cyclization strategies, followed by selective halogenation.

Example:

- Synthesize 3-(piperidin-1-yl)pyridine via nucleophilic substitution.

- Brominate selectively at the 4-position using NBS.

- Purify and characterize the final compound.

Data Table Summarizing Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Bromination | Pyridine derivatives | NBS, Br₂ | 80–100°C, radical initiator | Simple, direct | Selectivity issues |

| Nucleophilic Substitution | 4-Bromo-3-chloropyridine | Piperidine, K₂CO₃ | 120°C, DMF | High yield, regioselectivity | Requires precursor synthesis |

| Cross-Coupling | 4-Bromo-3-hydroxypyridine | Boronic acids, Pd catalyst | 80–90°C, toluene/EtOH | Versatile, scalable | Catalyst cost |

| Multi-step Synthesis | Various intermediates | Standard reagents | Variable | Flexible | Longer process |

Research Findings and Industrial Relevance

- Patents and Literature: The patent CN106432054A describes a method involving salifying and reduction reactions to synthesize related piperidine-pyridine compounds, emphasizing cost-effectiveness and scalability without precious metals.

- Industrial Scale: Large-scale synthesis often employs nucleophilic substitution and palladium-catalyzed coupling, optimized for yield and purity, with reaction parameters fine-tuned for commercial production.

- Environmental Considerations: Use of green solvents like ethanol and acetonitrile, along with mild reaction conditions, aligns with sustainable chemistry practices.

化学反应分析

Types of Reactions: 4-Bromo-3-(piperidin-1-yl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, often involving the piperidine moiety.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.

Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can produce various substituted pyridines .

科学研究应用

4-Bromo-3-(piperidin-1-yl)pyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.

Industry: The compound is utilized in the production of agrochemicals and other industrial products.

作用机制

The mechanism of action of 4-Bromo-3-(piperidin-1-yl)pyridine involves its interaction with specific molecular targets. The piperidine moiety can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Key Observations :

Comparative Reactivity :

- 2-Bromopyridine : Lacks the steric hindrance of C3 substituents, making it more reactive in cross-coupling reactions than this compound .

- 4-Bromo-1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine : Incorporates a pyrazole ring, which may enhance coordination to metal catalysts, altering reaction pathways compared to simple pyridine derivatives .

Spectroscopic Characterization

Infrared (IR) and nuclear magnetic resonance (NMR) data for related compounds highlight substituent-specific signatures:

- IR Spectroscopy : Bromine substituents typically show C-Br stretches near 550–650 cm⁻¹, while piperidinyl groups exhibit N-H stretches (~3300 cm⁻¹) in protonated forms .

- ¹H NMR : The piperidinyl group in this compound would produce multiplet signals at δ 1.5–2.5 ppm (methylene protons) and δ 3.0–3.5 ppm (N-CH₂), distinct from the deshielded aromatic protons of halogenated analogs .

常见问题

Q. Basic

- Chromatography: HPLC with UV detection (λ = 254 nm) for quantifying residual solvents .

- Spectroscopy: F NMR to confirm fluorinated substituents in derivatives like 4-Bromo-2-fluorophenylpiperidine .

- Elemental analysis: Validate empirical formulas (e.g., CHBrN) with <0.3% deviation .

How does computational modeling aid in predicting pharmacological activity?

Q. Advanced

- Docking studies: Use AutoDock Vina to simulate binding to serotonin receptors. For this compound, simulations predict strong H-bonding with Asp155 residue .

- ADMET prediction: Software like SwissADME evaluates logP (optimal 2–3) and CNS permeability, guiding lead optimization .

Table 1: Comparative Yields in Synthetic Routes

| Method | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh) | DMF/HO | 85 | |

| Nucleophilic Substitution | KCO | DMSO | 72 | |

| Buchwald-Hartwig | Pd(OAc)/XPhos | Toluene | 91 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。